

(4-Bromobenzyl)hydrazine hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

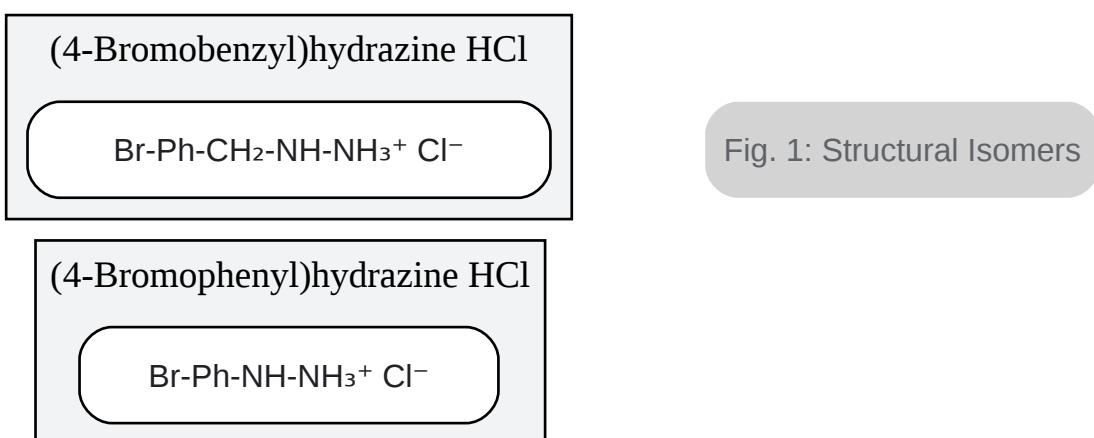
Compound of Interest

Compound Name: (4-Bromobenzyl)hydrazine hydrochloride

Cat. No.: B1381030

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **(4-Bromobenzyl)hydrazine Hydrochloride**


Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physical and chemical properties of **(4-Bromobenzyl)hydrazine hydrochloride**. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized, field-proven understanding of this specific reagent. A critical point of clarification is addressed from the outset: **(4-Bromobenzyl)hydrazine hydrochloride** is frequently confused with its isomer, (4-Bromophenyl)hydrazine hydrochloride. This guide will focus exclusively on the benzyl derivative, highlighting its unique characteristics and providing practical, reliable information for its application in a laboratory setting.

Section 1: Compound Identification and Structural Elucidation

The precise identification of reagents is fundamental to reproducible research. **(4-Bromobenzyl)hydrazine hydrochloride** (CAS No. 1727-08-8) is a substituted hydrazine derivative whose utility in organic synthesis stems from the reactive hydrazine moiety attached to a brominated benzyl scaffold.

A common point of error is its confusion with (4-Bromophenyl)hydrazine hydrochloride (CAS No. 622-88-8). The distinction lies in the linkage of the hydrazine group to the aromatic ring: the benzyl isomer contains a methylene (-CH₂-) bridge, whereas the phenyl isomer features a direct nitrogen-carbon bond to the ring. This structural difference, illustrated below, profoundly impacts the compound's reactivity and physical properties.

[Click to download full resolution via product page](#)

Fig. 1: Structural Isomers

Key Identifiers:

- IUPAC Name: [(4-bromophenyl)methyl]hydrazine hydrochloride
- Synonyms: 4-Bromobenzylhydrazine hydrochloride
- CAS Number: 1727-08-8
- Molecular Formula: C₇H₁₀BrClN₂

Section 2: Physicochemical Properties

Quantitative data on **(4-Bromobenzyl)hydrazine hydrochloride** is less prevalent in the literature compared to its phenyl isomer. The following table summarizes its known physical properties.

Property	Value / Description	Source(s)
Molecular Weight	237.52 g/mol	
Appearance	Solid. Typically a white to off-white solid or powder.	
Purity	Commercially available at ≥97% purity.	
Melting Point	Data not readily available in cited literature. For comparison, the isomeric (4-bromophenyl)hydrazine hydrochloride has a melting point of 220-230 °C with decomposition. [1] [2] [3] [4] [5]	N/A
Solubility	Specific quantitative data is limited. As a hydrochloride salt, it is expected to be soluble in polar solvents like water, methanol, and DMSO, with limited solubility in non-polar aprotic solvents like hexanes or diethyl ether.	Inferred
Hygroscopicity	While not explicitly documented, hydrazine salts are often hygroscopic and should be stored under dry conditions. [2] [6]	Inferred

Section 3: Spectral and Analytical Characterization

While a complete, published spectral dataset for **(4-Bromobenzyl)hydrazine hydrochloride** is scarce, we can infer its expected characteristics based on its structure and data from its free base form, (4-Bromobenzyl)hydrazine (CAS 45811-94-7).

- ¹H NMR: The proton NMR spectrum of the free base is available.[7] Upon protonation to form the hydrochloride salt, a downfield shift is expected for the protons on and adjacent to the nitrogen atoms (the -CH₂- and -NNH₂ groups). The N-H proton signals are often broad and may exchange with D₂O.
- ¹³C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic ring (two substituted, two unsubstituted), and one for the benzylic -CH₂- group.
- Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:
 - 3200-3400 cm⁻¹: N-H stretching from the hydrazinium ion.
 - 3000-3100 cm⁻¹: Aromatic C-H stretching.
 - 2850-2950 cm⁻¹: Aliphatic C-H stretching from the -CH₂- group.
 - ~1600 cm⁻¹: C=C stretching from the aromatic ring.
 - ~1070 cm⁻¹: C-Br stretching.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the free base (C₇H₉BrN₂) upon deprotonation and ionization. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Section 4: Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) for **(4-Bromobenzyl)hydrazine hydrochloride** was identified in the search results. Therefore, the following guidance is based on the well-documented hazards of the closely related (4-Bromophenyl)hydrazine hydrochloride and general principles for handling hydrazine derivatives. This approach is a standard, precautionary measure in chemical safety.

Hazard Identification: (4-Bromophenyl)hydrazine hydrochloride is classified as causing severe skin burns and eye damage (GHS H314).[4][8][9][10][11] It is prudent to assume **(4-Bromobenzyl)hydrazine hydrochloride** carries similar corrosive hazards.

- GHS Classification (Assumed): Skin Corrosion/Irritation, Category 1; Serious Eye Damage, Category 1.

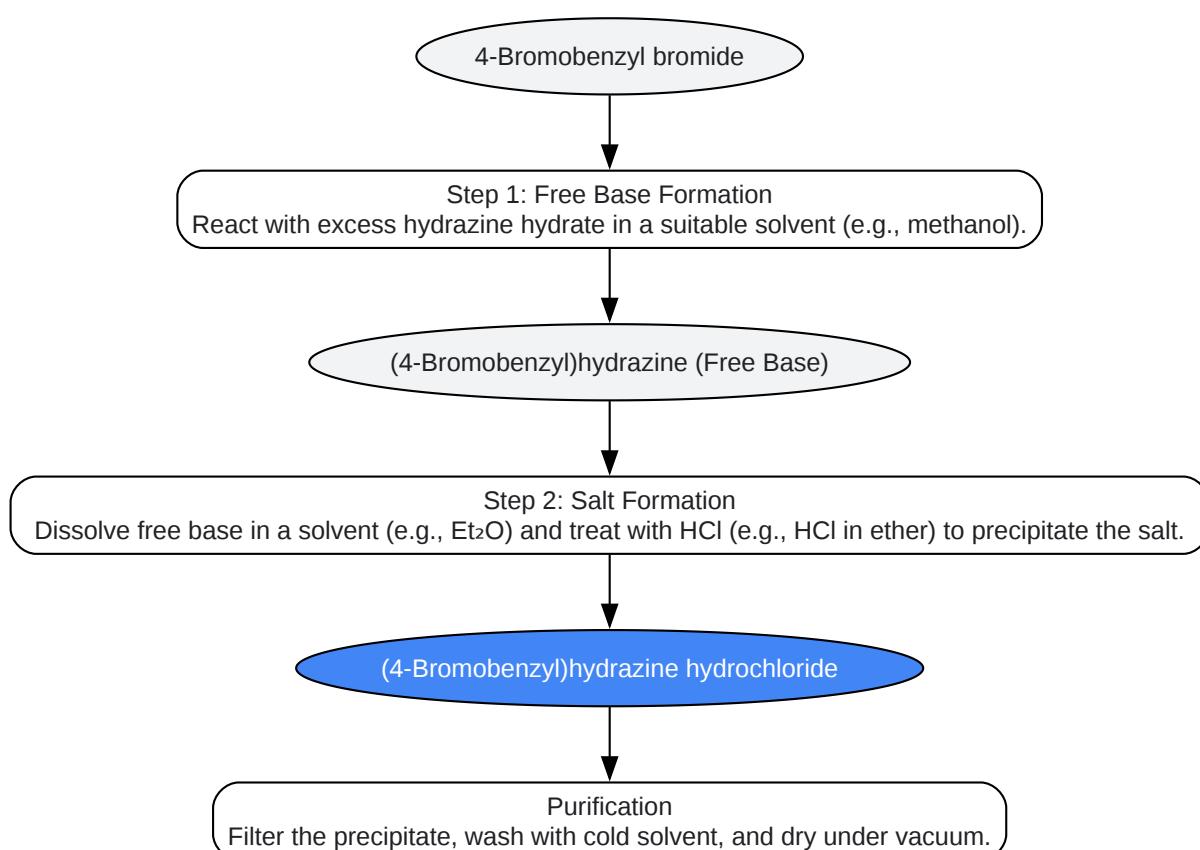
- Signal Word: Danger

Recommended Handling Protocol:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][9][10]
 - Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure full body coverage.[4][9][10]
 - Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a P3 (particulate) filter.[4]
- Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
- Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.[10]
- Store in a locked cabinet or area designated for corrosive materials.[9][10][11]


Section 5: Synthetic Utility and Applications

(4-Bromobenzyl)hydrazine hydrochloride is a valuable building block in synthetic organic chemistry. Its primary utility lies in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The terminal -NH₂ group of the hydrazine moiety acts as a potent nucleophile, readily reacting with electrophilic centers.

A classic application of such a reagent is in the Knorr pyrazole synthesis or similar condensations with 1,3-dicarbonyl compounds to yield substituted pyrazoles. The presence of the bromo-benzyl group offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the final product.

Section 6: Experimental Protocol: Synthesis and Purification

The following is a representative, two-step protocol for the synthesis of **(4-Bromobenzyl)hydrazine hydrochloride**, adapted from established procedures for similar compounds.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Fig. 2: Synthesis Workflow

Step 1: Synthesis of (4-Bromobenzyl)hydrazine (Free Base)

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in methanol.
- Reaction: Add hydrazine hydrate (excess, e.g., 5-10 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.
- Heating: Heat the reaction mixture to a gentle reflux (e.g., 45-50 °C) for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
- Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with an organic solvent like ethyl acetate (3x).
- Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the crude (4-Bromobenzyl)hydrazine from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether.
- Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid.
- Isolation: Collect the precipitate by vacuum filtration.
- Purification: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
- Drying: Dry the resulting white to off-white solid under high vacuum to obtain the final product, **(4-Bromobenzyl)hydrazine hydrochloride**.

This self-validating protocol includes a purification step (recrystallization/precipitation) that ensures the final product's identity and purity can be confirmed using the analytical methods described in Section 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. indiamart.com [indiamart.com]
- 2. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]
- 3. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsoc [chemsoc.com]
- 4. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]
- 5. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromo Phenyl Hydrazine Hydrochloride [chembk.com]
- 7. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR [m.chemicalbook.com]
- 8. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 4-Bromophenylhydrazine Hydrochloride | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. 4-BROMO-BENZYL-HYDRAZINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 14. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(4-Bromobenzyl)hydrazine hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1381030#4-bromobenzyl-hydrazine-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com